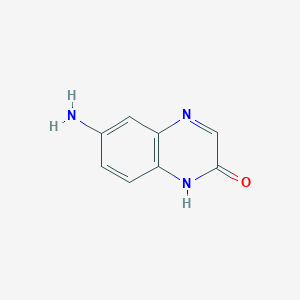

6-Aminoquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTMBEAVSLUTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669198 | |

| Record name | 6-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-06-9 | |

| Record name | 6-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Chemical Identity of 6-Aminoquinoxalin-2(1H)-one: A Technical Guide to its CAS Number and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Chemical Identification

In the landscape of chemical research and drug development, the unique and unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number® is the globally recognized standard for defining chemical substances, ensuring clarity and consistency across literature, patents, and regulatory submissions. This guide delves into the specific case of 6-Aminoquinoxalin-2(1H)-one, a molecule of interest within the broader, pharmacologically significant class of quinoxalinones. We will explore the nuances of its CAS number, its relationship to closely related compounds, and the historical and scientific context of the quinoxalinone scaffold.

The Challenge of Identifying this compound

A direct and distinct CAS number for this compound is not readily found in major chemical databases and supplier catalogs. This suggests that the compound may be a less common derivative, potentially synthesized for specific research purposes and not yet widely registered, or it may be indexed under a different nomenclature or as a salt form.

However, the identity of this compound can be clearly understood by examining its structural components and its relationship to well-documented precursors and parent structures. This guide will, therefore, focus on the key identifiable compounds that define the synthesis and chemical neighborhood of this compound.

Key Related Compounds and Their CAS Numbers

To fully grasp the chemical identity of this compound, it is essential to understand the following related compounds:

| Compound Name | Structure | CAS Number | Key Role |

| 6-Aminoquinoxaline |  | 6298-37-9[1][2][3][4][5] | A closely related compound, lacking the carbonyl group at the 2-position. Often a starting material or a reference compound in synthesis. |

| 6-nitro-1H-quinoxalin-2-one |  | 25652-34-0[6] | The direct nitro precursor to this compound. Its reduction yields the target compound. |

| 2(1H)-Quinoxalinone |  | 1196-57-2[7][8] | The parent scaffold of the quinoxalinone family, lacking any substitution on the benzene ring. |

| 6-Amino-1,4-dihydroquinoxaline-2,3-dione |  | 6973-93-9[9] | A related dione derivative, highlighting the structural diversity within this chemical class. |

Diagram: Relationship of Key Compounds

Caption: Interrelationship of this compound with its precursor and related scaffolds.

Historical Context and Synthesis of the Quinoxalinone Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a subject of scientific inquiry for over a century due to its versatile chemical properties and broad spectrum of biological activities.[10][11] Quinoxaline derivatives are integral to a range of applications, from dyes and pharmaceuticals to materials science.[10][11]

The introduction of a carbonyl group to form the quinoxalin-2(1H)-one scaffold creates a privileged structure in medicinal chemistry.[12][13] These compounds have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[12][14]

The synthesis of this compound typically proceeds via the reduction of its nitro precursor, 6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0).

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the reduction of 6-nitro-1H-quinoxalin-2-one.

Materials:

-

6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0)

-

Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)

-

Acid or base for pH adjustment as needed

Procedure (Illustrative example using Tin(II) chloride):

-

Dissolve 6-nitro-1H-quinoxalin-2-one in a suitable solvent such as ethanol.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Diagram: Synthetic Pathway

Caption: General synthetic route to this compound from its nitro precursor.

The Role of CAS Numbers in Drug Discovery and Development

The precise identification of a chemical entity via its CAS number is critical for several reasons:

-

Unambiguous Communication: It eliminates confusion arising from multiple systematic, proprietary, or common names for the same substance.[1]

-

Literature and Patent Searching: A CAS number serves as a reliable key for comprehensive searches of scientific and patent databases.

-

Regulatory Compliance: Regulatory bodies worldwide use CAS numbers for substance identification in inventories and for safety and environmental regulations.[1]

-

Procurement and Supply Chain Management: It ensures the correct chemical is ordered and handled throughout the supply chain.

While a specific CAS number for this compound remains elusive in public databases, the established CAS numbers for its key precursor and parent scaffold provide the necessary anchor points for researchers to accurately document and communicate their work.

Conclusion and Future Outlook

The case of this compound highlights the dynamic nature of chemical registration. As novel compounds are synthesized and characterized, they enter the CAS REGISTRY® database. For researchers working with this specific molecule, it is crucial to reference the CAS numbers of its precursors and related structures to maintain clarity and scientific rigor. The rich history and diverse biological activities of the quinoxalinone scaffold suggest that derivatives such as this compound will continue to be of significant interest in the pursuit of new therapeutic agents. As research on this compound progresses and is published, it is likely to be assigned a unique CAS number, further solidifying its place in the chemical landscape.

References

- 1. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 2. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]

- 3. lookchem.com [lookchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 2(1H)-Quinoxalinone [webbook.nist.gov]

- 8. Quinoxalin-2(1H)-one [oakwoodchemical.com]

- 9. 6-Amino-1,4-dihydroquinoxaline-2,3-dione | CymitQuimica [cymitquimica.com]

- 10. Quinoxaline - Wikipedia [en.wikipedia.org]

- 11. recipp.ipp.pt [recipp.ipp.pt]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arabjchem.org [arabjchem.org]

physicochemical properties of 6-Aminoquinoxalin-2(1H)-one

Introduction

6-Aminoquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline class. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a prominent structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The presence of both an amino group and a lactam (cyclic amide) functionality in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its synthesis, purification, formulation, and biological activity.

Chemical Structure and Identifiers

-

IUPAC Name: 6-amino-1H-quinoxalin-2-one

-

Molecular Formula: C₈H₇N₃O[3]

-

Molecular Weight: 161.16 g/mol

Caption: Chemical structure of this compound.

Physical Properties

| Property | Value | Notes |

| Melting Point | >300 °C (decomposes) | Estimated based on the high melting point of the parent compound, quinoxaline-2,3-dione.[3] |

| Boiling Point | Decomposes before boiling | Expected based on the high melting point.[3] |

| Appearance | Solid | [3] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in public literature. However, qualitative assessments and data from analogous compounds suggest it is likely to be poorly soluble in aqueous media and more soluble in polar organic solvents.[2][4]

| Solvent | Solubility | Rationale |

| Water | Poorly soluble | The aromatic core is hydrophobic. |

| DMSO | Soluble | A common solvent for many heterocyclic compounds. |

| Methanol, Ethanol | Slightly soluble to soluble | The presence of the amino and lactam groups allows for hydrogen bonding.[5] |

| Chloroform | Slightly soluble | [5] |

| Non-polar solvents (e.g., hexane) | Insoluble | The polar functional groups limit solubility in non-polar media. |

Expert Insight: The poor aqueous solubility is a common challenge for many quinoxaline derivatives and can impact their biological testing and formulation.[6] Structural modifications, such as the introduction of ionizable groups, are often employed to enhance solubility.[6]

Acidity and Basicity (pKa)

The pKa values of this compound are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While experimentally determined pKa values for this specific molecule are not readily found, we can estimate them based on its functional groups.

-

Acidic pKa: The N-H proton in the lactam ring is weakly acidic.

-

Basic pKa: The amino group at the 6-position is basic, as is the pyrazine nitrogen atom.

Expert Insight: The pKa can be influenced by the electronic effects of the substituents on the quinoxaline ring.[7] For accurate determination, experimental methods are necessary.

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the synthesis of quinoxalin-2(1H)-one derivatives involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[1][8][9] This can be adapted for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,2,4-triaminobenzene (1 equivalent) in a suitable solvent (e.g., water or ethanol), add glyoxylic acid (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield pure this compound.[6][10]

Determination of Physicochemical Properties

Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound.[4]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed container.[4]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Separation of Solid and Liquid Phases: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining pKa values.[11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound in deionized water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution should be kept constant.[11]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH meter.[11]

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

1H NMR Spectroscopy

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts for the carbonyl carbon and aromatic carbons can be predicted based on data from similar quinoxalinone structures.[14]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak ([M]+ or [M+H]+) would be expected at m/z 161 or 162, respectively.[14]

UV-Vis Spectroscopy

The UV-Vis spectrum of quinoxalin-2(1H)-one derivatives typically shows strong absorption bands in the UV region.[15] These absorptions are due to π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores.[15] Studies on similar compounds show a strong shoulder peak around 327 and 340 nm and a weaker peak around 280 nm.[15]

Applications and Future Directions

Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] this compound, as a functionalized quinoxaline, serves as a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.[16] Further research into its biological activities and the development of efficient synthetic methodologies will continue to be of significant interest to the scientific community.

References

- 1. jocpr.com [jocpr.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Quinoxalinone synthesis [organic-chemistry.org]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arabjchem.org [arabjchem.org]

- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 6-Aminoquinoxalin-2(1H)-one and Its Derivatives

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical execution of fluorescence quantum yield determination for 6-Aminoquinoxalin-2(1H)-one. Quinoxalin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and their potential as versatile fluorophores.[1][2] While their biological applications are widely explored, a comprehensive understanding of their photophysical properties, particularly the fluorescence quantum yield (ΦF), is crucial for their rational design and application in areas such as high-performance bio-imaging probes, chemosensors, and optoelectronic materials.[3][4]

Unlike their well-studied oxygenated counterparts, coumarins, the fluorescence behavior of quinoxalinones has been less extensively documented.[4] This guide, therefore, provides not just a review of existing knowledge but a robust, field-proven methodology to empower researchers to precisely quantify the fluorescence efficiency of this compound and its novel derivatives.

Theoretical Foundations: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorescent molecule. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield (approaching 1.0 or 100%) indicates a brighter fluorophore, where the absorbed energy is efficiently converted into fluorescent light. Conversely, a low quantum yield suggests that the majority of the absorbed energy is lost through non-radiative decay pathways, such as internal conversion and intersystem crossing, which often manifest as heat.

For professionals in drug development and materials science, a high quantum yield is paramount for applications requiring high sensitivity, such as:

-

Fluorescent Probes & Labels: Ensuring a bright signal for clear imaging and detection of biological targets.[3]

-

Chemosensors: Providing a significant and easily detectable change in fluorescence upon binding to an analyte.[3]

-

Organic Light-Emitting Diodes (OLEDs): Maximizing the efficiency of light emission in electronic devices.[1]

The quantum yield of quinoxalin-2(1H)-one derivatives is not an intrinsic constant. It is highly sensitive to the molecular environment and structural modifications. Key influencing factors include:

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the excited state. For many quinoxalinones, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which can be accompanied by a change in quantum yield.[4]

-

Substituent Effects: The nature and position of electron-donating or electron-withdrawing groups on the quinoxaline ring can dramatically tune the photophysical properties.[3][5] For example, an amino group, as in this compound, is an electron-donating group that is expected to influence its fluorescence characteristics.

-

pH and Temperature: Changes in pH can alter the protonation state of the molecule, particularly the nitrogen atoms in the heterocyclic ring, affecting its electronic structure and fluorescence.[3] Temperature variations can influence non-radiative decay rates.

Experimental Design: The Relative Quantum Yield Method

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield. This guide details the protocol for this comparative method.

Rationale and Causality Behind Experimental Choices

-

Why a Reference Standard? Absolute quantum yield measurement requires specialized and complex instrumentation (an integrating sphere). The relative method provides a highly accurate alternative by canceling out instrumental parameters that are difficult to quantify, such as the exact photon flux of the excitation source and the detector efficiency.

-

Why Dilute Solutions (Absorbance < 0.1)? This is the most critical parameter for ensuring accuracy. At higher concentrations, the "inner filter effect" becomes significant. Primary inner filtering occurs when the sample absorbs too much of the excitation light before it can traverse the entire cuvette, leading to non-uniform illumination. Secondary inner filtering happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution. Keeping the absorbance below 0.1 at the excitation wavelength ensures a linear relationship between absorbance and fluorescence intensity, a fundamental assumption of this method.[6]

-

Why Corrected Emission Spectra? The raw output from a spectrofluorometer is distorted by the wavelength-dependent efficiency of its components (e.g., monochromators, detectors). Using "corrected" spectra, where these instrumental artifacts have been mathematically removed, is essential for an accurate comparison between the standard and the sample, especially if their emission profiles differ.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the complete workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Standard Operating Protocol (SOP)

This protocol provides a step-by-step methodology for the accurate determination of the quantum yield of this compound.

Equipment and Reagents

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer capable of providing corrected emission spectra

-

Matched 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (test sample, "X")

-

Fluorescence Standard (e.g., Anthracene or Quinine Sulfate, "ST")

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Selection of the Reference Standard

The choice of standard is crucial for accuracy. The ideal standard should have:

-

A known, well-documented, and high quantum yield.

-

An absorption spectrum that overlaps with the excitation wavelength used for the test sample.

-

Chemical stability and photostability under the experimental conditions.

-

Emission in a similar spectral region to the test sample to minimize wavelength-dependent detection biases.

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦST) |

| Anthracene | Ethanol | 345 | 402 | 0.27[7] |

| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.54 |

| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |

For this compound, which is expected to absorb in the UV-A or near-visible range, Anthracene in ethanol is often a suitable choice.[7]

Step-by-Step Methodology

-

Solvent Selection: Choose a single spectroscopic grade solvent in which both the test sample and the standard are soluble and stable. Ethanol is a common starting point.[7]

-

Stock Solution Preparation: Prepare stock solutions of both the test sample and the standard in the chosen solvent with a concentration that yields an absorbance of ~1.0.

-

Preparation of Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.

-

Absorbance Measurement:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where the sample absorbs strongly but is not at the absolute peak to minimize inner filter effects.

-

Record the absorbance spectrum for each dilution of both the sample and the standard.

-

Record the specific absorbance value at λex for each solution.

-

-

Fluorescence Measurement:

-

Using the same λex, record the corrected fluorescence emission spectrum for each solution.

-

Ensure that the same instrument settings (e.g., slit widths) are used for all measurements of the sample and the standard.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

Perform a linear regression for both sets of data. The slope of this line is the gradient (Grad). The plot should be highly linear (R² > 0.99); non-linearity indicates the presence of inner filter effects or other issues.

-

-

Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):[6]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term (ηX²/ηST²) cancels out to 1.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Hypothetical Data for Quantum Yield Calculation of this compound

| Compound | Solvent | Gradient (Grad) | Refractive Index (η) | Calculated Quantum Yield (ΦF) |

| Anthracene (Standard) | Ethanol | 85,430 | 1.36 | 0.27 (Known) |

| 6-AQ-2(1H)-one (Test) | Ethanol | 47,120 | 1.36 | 0.15 |

Calculation: ΦX = 0.27 * (47120 / 85430) * (1.36² / 1.36²) = 0.149 ≈ 0.15

Interpretation: A hypothetical quantum yield of 0.15 for this compound would classify it as a moderately fluorescent compound. While not as bright as fluorescein, this level of fluorescence efficiency is sufficient for many sensing and labeling applications, especially if it possesses other desirable properties like a large Stokes shift or high photostability.

Conclusion and Outlook

The fluorescence quantum yield is a cornerstone metric for evaluating the potential of this compound and its analogs in advanced applications. This guide provides a scientifically rigorous and practically validated framework for its determination. By carefully controlling experimental variables, particularly solution absorbance, and by using appropriate reference standards, researchers can obtain reliable and reproducible quantum yield values. This data is indispensable for the rational design of next-generation quinoxalinone-based materials and will accelerate their transition from the laboratory to impactful applications in medicine and technology.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. growingscience.com [growingscience.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of 6-Aminoquinoxalin-2(1H)-one

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of an amino group at the 6-position offers a valuable handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 6-aminoquinoxalin-2(1H)-one. Each section will include a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral features, and the underlying scientific rationale for these predictions.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the molecular structure of this compound is presented below with the standard numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the protons on the aromatic ring, the vinyl proton, the lactam N-H, and the amino group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.0 | br s | - |

| H3 | ~8.0 | s | - |

| H5 | ~7.0 | d | J ≈ 2.5 |

| H7 | ~6.8 | dd | J ≈ 8.5, 2.5 |

| H8 | ~7.6 | d | J ≈ 8.5 |

| NH₂ | ~5.0 | br s | - |

Scientific Rationale for Predictions:

-

H1 (N-H): The lactam proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift, likely as a broad singlet.[2]

-

H3: This vinyl proton is part of the pyrazinone ring and is expected to appear as a singlet.

-

Aromatic Protons (H5, H7, H8): The amino group at C6 is a strong electron-donating group, which will shield the ortho (H5 and H7) and para (no para proton) positions. H8, being meta to the amino group, will be less affected. This leads to the predicted upfield shift for H5 and H7 compared to the unsubstituted quinoxalin-2(1H)-one. The coupling pattern arises from the ortho and meta couplings between the aromatic protons.

-

NH₂ Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~155 |

| C3 | ~135 |

| C4a | ~140 |

| C5 | ~105 |

| C6 | ~145 |

| C7 | ~115 |

| C8 | ~125 |

| C8a | ~120 |

Scientific Rationale for Predictions:

-

C2 (Carbonyl): The carbonyl carbon of the lactam is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.[3]

-

C6: The carbon atom attached to the amino group (C6) will be significantly shielded due to the electron-donating nature of nitrogen, but its chemical shift will also be influenced by the overall aromatic system.

-

C5 and C7: These carbons, being ortho to the amino group, are expected to be shielded and appear at a relatively upfield chemical shift.

-

C4a, C8, and C8a: These carbons will have chemical shifts typical for aromatic carbons in a quinoxaline system, with some influence from the amino substituent.

-

C3: This vinyl carbon will have a characteristic chemical shift in the aromatic region.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3200 | Medium, two bands |

| N-H stretch (lactam) | 3200-3100 | Medium, broad |

| C=O stretch (lactam) | ~1670 | Strong |

| C=N and C=C stretch (aromatic) | 1620-1450 | Medium to strong |

| N-H bend (amine) | ~1600 | Medium |

Scientific Rationale for Predictions:

-

N-H Stretches: The primary amine will show two characteristic N-H stretching bands, while the secondary amide (lactam) will show a broader N-H stretch at a slightly lower wavenumber.[3]

-

C=O Stretch: The lactam carbonyl group will exhibit a strong absorption band around 1670 cm⁻¹.[3]

-

Aromatic Stretches: The C=N and C=C bonds within the quinoxaline ring system will give rise to a series of absorption bands in the 1620-1450 cm⁻¹ region.

-

N-H Bend: The bending vibration of the primary amine is expected around 1600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-IR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 161.06 | Molecular Ion |

| [M-CO]⁺ | 133.06 | Loss of carbon monoxide |

| [M-HCN]⁺ | 134.05 | Loss of hydrogen cyanide |

Scientific Rationale for Predictions:

-

Molecular Ion: The molecular formula of this compound is C₈H₇N₃O, giving a molecular weight of approximately 161.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this mass.

-

Fragmentation: Common fragmentation pathways for quinoxalinones involve the loss of small, stable molecules. The loss of carbon monoxide (CO) from the lactam is a typical fragmentation. The loss of hydrogen cyanide (HCN) from the pyrazine ring is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The scientific rationale behind the predictions, based on fundamental spectroscopic principles and data from analogous structures, is intended to provide a deeper understanding of the structure-spectrum correlations for this important class of heterocyclic compounds. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further experimental investigation into the properties and applications of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 6-Aminoquinoxalin-2(1H)-one

An In-depth Technical Guide to 6-Aminoquinoxalin-2(1H)-one: Structure, Properties, and Synthesis

Introduction

This compound is a heterocyclic organic compound belonging to the quinoxaline class of molecules. The quinoxalin-2(1H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

The strategic placement of an amino group at the C-6 position of the quinoxalinone ring provides a crucial chemical handle for synthetic modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR), making this compound a valuable starting material and key intermediate for drug discovery and development professionals.[1] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, characterization, and regulatory documentation.

Structure and Identifiers

The molecule consists of a fused benzene and pyrazine ring system, with a lactam (cyclic amide) functionality in the pyrazine ring and an amino substituent on the benzene ring.

-

IUPAC Name: this compound

-

Synonyms: 6-amino-2(1H)-quinoxalinone, 6-amino-2-hydroxyquinoxaline

-

Chemical Structure:

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and provides estimations based on structurally related compounds.[6][7] The quinoxalinone core generally imparts high melting points and limited aqueous solubility.

| Property | Value | Source / Notes |

| CAS Number | 69904-06-9 | [6][8] |

| Molecular Formula | C₈H₇N₃O | [6] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | Solid (Expected) | General property of quinoxalinones |

| Melting Point | Not experimentally determined. Expected to be high (>200 °C). | Based on analogs like 6-aminoquinoxaline (159 °C) and the quinoxalinone core.[9] |

| Solubility | Not experimentally determined. | Expected to be slightly soluble in polar organic solvents (DMSO, Methanol) and poorly soluble in water, based on analogs.[9] |

| pKa | Not experimentally determined. | The basicity of the 6-amino group is reduced by the electron-withdrawing nature of the fused ring system. |

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-one scaffolds is typically achieved via the cyclocondensation of an o-phenylenediamine derivative with an α-ketoacid.[10] For this compound, the logical and established precursors are 1,2,4-triaminobenzene and glyoxylic acid. The greater nucleophilicity of the 1,2-amino groups allows for selective reaction to form the pyrazinone ring, leaving the 4-amino group intact.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related quinoxalinone structures.[10][11]

Objective: To synthesize this compound from 1,2,4-triaminobenzene dihydrochloride and glyoxylic acid.

Materials:

-

1,2,4-Triaminobenzene dihydrochloride (1.0 eq)

-

Glyoxylic acid monohydrate (1.05 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 2M (for pH adjustment)

-

Sodium Bicarbonate (NaHCO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol. Stir until fully dissolved.

-

Addition of Glyoxylic Acid: To the stirring solution, add glyoxylic acid monohydrate (1.05 eq). A slight exotherm may be observed.

-

Reaction: Add a catalytic amount of 2M HCl (approx. 0.1 eq). Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

-

Causality: The acidic conditions protonate the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the diamine. The condensation reaction forms the heterocyclic ring.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate should form.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the cooled mixture with stirring until the pH is approximately 7. This neutralizes the HCl and precipitates the product fully.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove salts and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., Ethanol/DMF), then allow it to cool slowly to form crystals. Filter the purified crystals and dry under vacuum.

Spectroscopic Characterization (Expected)

-

¹H NMR (in DMSO-d₆):

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring would appear. The proton at C-5 (ortho to the amino group) would likely be a doublet. The proton at C-7 (meta to the amino group) would be a doublet of doublets. The proton at C-8 would be a doublet.

-

C3-Proton (δ ~8.0 ppm): A singlet corresponding to the proton on the pyrazinone ring.

-

NH₂ Protons (δ ~5.0-6.0 ppm): A broad singlet for the two protons of the primary amine, which would be exchangeable with D₂O.

-

N1-H Proton (δ >10.0 ppm): A broad singlet for the lactam NH proton, typically downfield and exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected around δ 155-165 ppm.

-

Aromatic Carbons: Six distinct signals expected in the δ 110-150 ppm range.

-

C3 Carbon: Expected around δ 130-140 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

N-H Stretching: Two bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and a broader band for the lactam N-H.

-

C=O Stretching: A strong absorption band for the lactam carbonyl around 1650-1680 cm⁻¹.

-

C=N/C=C Stretching: Bands in the 1500-1620 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 161.16, corresponding to the molecular weight of the compound.

-

Biological Activity and Potential Applications

The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[5] While specific bioactivity data for this compound is limited, its derivatives are known to target key signaling pathways involved in cancer progression.

One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis—the process by which tumors form new blood vessels to support their growth and metastasis.

The 6-amino group on the scaffold serves as a critical point for derivatization, allowing chemists to synthesize libraries of compounds that can be screened for potent and selective inhibition of targets like VEGFR-2.

Conceptual Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the conceptual mechanism by which a derivative of this compound might inhibit the VEGFR-2 signaling cascade.

Caption: Potential mechanism of action via VEGFR-2 pathway inhibition.

Safety and Handling

Safety data for this compound is not specifically available. However, based on related quinoxaline structures, appropriate precautions should be taken.

-

Hazard Statements (Anticipated):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its structure combines the biologically validated quinoxalin-2(1H)-one core with a versatile amino group, positioning it as a key building block for the synthesis of novel therapeutic agents. While comprehensive characterization data remains to be published, its synthesis is achievable through established chemical principles. The primary value of this molecule lies in its potential as a scaffold for developing targeted inhibitors of critical disease pathways, particularly in the field of oncology. Further research into its specific biological properties and the activities of its derivatives is warranted.

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. This compound , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 8. 2(1H)-Quinoxalinone, 6-amino- | 69904-06-9 [amp.chemicalbook.com]

- 9. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]

- 10. Quinoxalinone synthesis [organic-chemistry.org]

- 11. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 12. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminoquinoxalin-2(1H)-one: A Guide to Chemical Stability and Optimized Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Aminoquinoxalin-2(1H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1][2] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore its inherent chemical liabilities, delineate potential degradation pathways, and establish field-proven protocols for optimal storage and handling. Furthermore, this document furnishes a detailed methodology for conducting forced degradation studies to empower researchers to proactively assess stability and ensure the reliability of their experimental outcomes.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the quinoxalinone class of compounds, characterized by a fused benzene and pyrazine ring system. The presence of a lactam moiety within the pyrazine ring and an amino group on the benzene ring defines its chemical personality and dictates its stability profile.

The parent compound, quinoxalin-2(1H)-one, is generally stable under standard ambient conditions.[3] However, the introduction of the electron-donating amino group at the C6 position significantly alters the electron density of the aromatic system, increasing its susceptibility to specific degradation mechanisms, most notably oxidation.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | This compound | Quinoxalin-2(1H)-one | 7-Aminoquinoxalin-2(1H)-one |

| Molecular Formula | C₈H₇N₃O | C₈H₆N₂O[3][4] | C₈H₇N₃O[5] |

| Molecular Weight | 161.16 g/mol | 146.15 g/mol [3][4] | 161.16 g/mol [5] |

| Appearance | Typically a solid (e.g., yellow)[6] | Solid | Data not available |

| Canonical SMILES | C1=CC2=C(C=C1N)NC(=O)C=N2 | C1=CC=C2C(=C1)NC(=O)C=N2 | C1=CC2=C(C=C1)NC(=O)C=N2N |

| Predicted XLogP3 | Data not available | 1.1 | 0.1[5] |

Potential Degradation Pathways: A Mechanistic Overview

Understanding the potential routes of degradation is critical for developing effective storage and handling strategies. For this compound, the primary risks are oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The aromatic amino group is a well-known site of oxidative vulnerability. Exposure to atmospheric oxygen, trace metal ions, or peroxide contaminants can initiate a cascade of reactions. This process is often autocatalytic and can lead to the formation of highly colored polymeric impurities, which may be observed as a darkening of the material over time. The electron-rich quinoxalinone ring itself can also be subject to oxidation.

Caption: Hypothetical pathway for oxidative degradation.

Hydrolytic Degradation

The lactam (cyclic amide) bond in the quinoxalinone ring is susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable at neutral pH, prolonged exposure to aqueous solutions at pH extremes, especially at elevated temperatures, can lead to ring-opening, forming the corresponding amino acid derivative.

Photodegradation

Many nitrogen-containing aromatic heterocyclic compounds absorb UV radiation and can undergo photochemical reactions.[7] This can lead to the formation of radical species, initiating dimerization, polymerization, or oxidation, often resulting in discoloration and loss of purity.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, adherence to strict storage and handling protocols is paramount. These recommendations are designed to mitigate the risks outlined above.

Long-Term Storage (Stock Compound)

For the long-term preservation of the solid material, the following conditions are recommended:

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of all potential chemical degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen.[8] |

| Container | Amber glass vial with a tightly sealed cap. | Protects from light to prevent photodegradation and from moisture to prevent hydrolysis.[9] |

| Location | A dry, well-ventilated, and designated chemical storage area. | Ensures safety and stability by isolating from incompatible materials.[5][10] |

Short-Term Storage (Solutions)

When working with solutions of this compound, the following practices should be observed:

-

Solvent Choice: Use high-purity, peroxide-free solvents. If using ethers like THF or dioxane, ensure they are freshly distilled or tested for peroxides.

-

Preparation: Prepare solutions fresh for immediate use whenever possible.

-

Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted to minimize freeze-thaw cycles, purged with an inert gas, sealed tightly, and stored at -20°C or -80°C, protected from light.

Handling and Safety

Based on data from related quinoxaline compounds, appropriate safety measures must be taken.

-

Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Exposure Avoidance: Avoid inhalation of dust and contact with skin and eyes.[5][8] In case of contact, rinse thoroughly with water.[3][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

Experimental Design: A Protocol for Stability Assessment

To provide empirical data on the stability of this compound under specific experimental conditions, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to intentionally induce and identify potential degradation products.

Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol for Forced Degradation

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

-

Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal: Place a vial of the solution and a vial of the solid powder in an oven at 80°C.

-

Photolytic: Expose a solution in a quartz vial to a calibrated light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: At specified intervals (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot from each condition. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to a suitable concentration and analyze immediately using a pre-developed stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detectors.

-

Data Interpretation: Compare the chromatograms from the stressed samples to the time-zero and control samples. Calculate the percentage of degradation. Use the MS data to tentatively identify the mass of any new peaks, which correspond to degradation products.

This self-validating system provides a robust understanding of the compound's liabilities, allowing for the development of tailored formulation and storage strategies in a drug development context.

Conclusion

While this compound is a molecule of high value in chemical and pharmaceutical research, its efficacy is contingent upon its purity and stability. The primary stability concerns stem from its susceptibility to oxidative degradation, with additional risks from hydrolysis and photolysis. By implementing the rigorous storage and handling protocols detailed in this guide—namely, storage at low temperatures under an inert atmosphere and protected from light and moisture—researchers can significantly extend the shelf-life and ensure the reliability of this critical reagent. For advanced applications, conducting forced degradation studies is strongly recommended to build a comprehensive stability profile and preemptively address potential liabilities in the drug development pipeline.

References

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Aminoquinoxalin-2(1H)-one

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-Aminoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol details a robust one-step condensation reaction between 1,2,4-Triaminobenzene dihydrochloride and glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and data interpretation to ensure reliable and reproducible results.

Introduction: The Significance of this compound

Quinoxalin-2(1H)-one derivatives are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including roles as antagonists for AMPA/GlyN receptors and inhibitors of various kinases.[1][2] The presence of an amino group at the 6-position provides a crucial functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[3]

This application note presents a straightforward and efficient synthesis method that proceeds via the direct cyclocondensation of a tri-substituted benzene ring with a glyoxylic acid equivalent. This approach is advantageous due to its atom economy and the use of readily available starting materials.

Reaction Scheme and Mechanism

The synthesis is achieved through a condensation reaction between 1,2,4-Triaminobenzene and glyoxylic acid. The reaction proceeds by the nucleophilic attack of the more basic ortho-amino groups of the triaminobenzene on the carbonyl carbons of glyoxylic acid, followed by intramolecular cyclization and dehydration to form the stable heterocyclic quinoxalinone ring.

Reaction: 1,2,4-Triaminobenzene Dihydrochloride + Glyoxylic Acid → this compound

Mechanism Insight: The reaction is typically performed in an aqueous basic solution. The base serves to deprotonate the hydrochloride salt of the starting amine, liberating the free base required for nucleophilic attack. The ortho-diamines are significantly more nucleophilic than the amine at the 4-position, ensuring regioselective cyclization to form the quinoxaline ring. The reaction is driven to completion by the formation of the thermodynamically stable aromatic quinoxalinone system.

Data Presentation: Reagents and Stoichiometry

All quantitative data for the synthesis is summarized in the table below for clarity and reproducibility.

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |

| 1,2,4-Triaminobenzene Dihydrochloride | 196.08 | 1.0 | 50 | 9.8 g | Starting Material |

| Glyoxylic Acid Monohydrate | 92.06 | 1.0 | 50 | 4.6 g | Starting Material |

| Sodium Carbonate (Na₂CO₃) | 105.99 | - | - | 20 g | Base |

| Deionized Water | 18.02 | - | - | 200 mL | Solvent |

| Product | This compound | 161.16 | - | - | ~7.25 g (90%) |

Detailed Experimental Protocol

This protocol is optimized for a 50 mmol scale synthesis.

Materials and Equipment

-

Reagents: 1,2,4-Triaminobenzene dihydrochloride (>95%), Glyoxylic acid monohydrate (>98%), Sodium Carbonate (anhydrous), Deionized water.

-

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, Büchner funnel, vacuum filtration apparatus, standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask, prepare a 10% (w/v) aqueous solution of sodium carbonate by dissolving 20 g of Na₂CO₃ in 200 mL of deionized water. Equip the flask with a magnetic stirrer and a reflux condenser.

-

Addition of Reactant: To the stirring sodium carbonate solution, add 1,2,4-Triaminobenzene dihydrochloride (9.8 g, 50 mmol) in one portion at room temperature. Stir for 10-15 minutes until most of the solid has dissolved. The solution will likely turn dark.

-

Addition of Glyoxylic Acid: Add glyoxylic acid monohydrate (4.6 g, 50 mmol) to the reaction mixture in small portions over 5 minutes. An initial effervescence may be observed.

-

Reaction Heating: Heat the reaction mixture to 100 °C using a heating mantle and allow it to reflux for 2-3 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., Ethyl Acetate/Methanol, 9:1).

-

Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5 °C for at least one hour to maximize precipitation.

-

Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected solid thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (1 x 20 mL) to facilitate drying.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a light brown or yellow solid.

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Expertise-Driven Safety Insights: The primary hazard in this synthesis is the starting material, 1,2,4-Triaminobenzene dihydrochloride. This compound is harmful if swallowed, inhaled, or in contact with skin.[5][6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[5][7]

-

Ventilation: Conduct all manipulations of the solid 1,2,4-Triaminobenzene dihydrochloride in a well-ventilated fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid all personal contact, including inhalation. Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory area.[5]

-

Spills: In case of a spill, clean up immediately. For dry spills, avoid generating dust by using a wet paper towel or a vacuum cleaner equipped with a HEPA filter.[8]

-

Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete reaction; Incorrect stoichiometry; Degradation of starting material. | Ensure accurate weighing of reagents. Verify the quality of the triaminobenzene starting material. Increase reflux time and monitor closely by TLC. |

| Product is Dark/Oily | Presence of polymeric impurities due to oxidation of the amine. | Ensure the reaction is not overheated. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Purify the crude product by recrystallization from a suitable solvent like ethanol/water. |

| Product Fails to Precipitate | Product is too soluble in the reaction mixture; Insufficient cooling. | Concentrate the reaction mixture under reduced pressure to half its volume before cooling. Ensure the mixture is cooled in an ice bath for an extended period (>1 hour). |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes & Protocols: Derivatization of 6-Aminoquinoxalin-2(1H)-one for Biological Screening

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and kinase inhibition properties.[2][3][4][5] This wide range of biological functions has made the quinoxaline core a focal point for the development of novel therapeutic agents.[6]

Among the various quinoxaline building blocks, 6-Aminoquinoxalin-2(1H)-one is a particularly valuable starting material. The presence of a primary aromatic amine at the C6 position and a lactam moiety provides two key points for chemical modification. The amino group, in particular, serves as a versatile handle for introducing a wide array of chemical functionalities, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties.

This document provides a detailed guide for the chemical derivatization of the 6-amino group of this compound to generate a diverse library of compounds for biological screening. We will cover fundamental and advanced synthetic strategies, complete with step-by-step protocols and the underlying chemical rationale.

Rationale for Derivatization: Building a Chemical Library

The primary goal of derivatizing a core scaffold like this compound is to create a chemical library. Each derivative, possessing a unique substituent, represents a distinct probe into the chemical space surrounding the core. This approach allows researchers to:

-

Explore Structure-Activity Relationships (SAR): Systematically altering the substituents at the 6-amino position helps to identify which chemical features (e.g., size, electronics, hydrogen bonding capacity) are critical for biological activity.

-

Modulate Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Discover Novel Biological Targets: A diverse library increases the probability of identifying novel "hits" in high-throughput screening (HTS) campaigns against various biological targets like enzymes, receptors, and ion channels.

The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and amenability to parallel synthesis, a key technique for rapid library generation.

Strategic Derivatization of the 6-Amino Group

The nucleophilic nature of the primary amino group on the quinoxaline core is the key to its synthetic versatility. We will focus on two robust and widely applicable reaction classes: N-Acylation/N-Sulfonylation and Palladium-Catalyzed Cross-Coupling .

Strategy 1: N-Acylation and N-Sulfonylation

This is one of the most fundamental and reliable methods for modifying an amino group. The reaction involves treating the amine with an acylating or sulfonylating agent (typically an acyl chloride, anhydride, or sulfonyl chloride) in the presence of a base. This converts the primary amine into a more complex and sterically diverse secondary amide or sulfonamide. Amide bonds are exceptionally important in medicinal chemistry, being present in approximately 25% of all marketed pharmaceuticals.[7]

Causality Behind Experimental Choices:

-

Reagent: Acyl chlorides and sulfonyl chlorides are highly reactive electrophiles, ensuring efficient reaction with the amine.

-

Base: A non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction, driving it to completion.

-

Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent reaction with the solvent itself.

Protocol 1: General Procedure for N-Acylation of this compound

Materials:

-

This compound

-

Acyl chloride or Acetic Anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DCM (or THF) to create a suspension or solution (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the mixture and stir for 5 minutes at room temperature.

-

Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: Representative Acylating and Sulfonylating Agents

| Reagent Type | Example | Resulting Functional Group |

| Acyl Chloride | Acetyl Chloride | Acetamide |

| Acyl Chloride | Benzoyl Chloride | Benzamide |

| Acid Anhydride | Acetic Anhydride | Acetamide |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonamide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Tosylamide |

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the coupling of the 6-amino group with a wide variety of aryl, heteroaryl, or vinyl halides/triflates. It is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[9]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, tButyl-Xphos) is crucial. The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and prevents catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

-

Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to allow the reaction to be heated.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.2 eq)

-

Aryl or Heteroaryl Halide (e.g., Bromobenzene, 2-Chloropyridine) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

XPhos or similar phosphine ligand (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

-

Reaction Setup: To a dry Schlenk tube or oven-dried flask, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[11]

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Derivatization Workflow

The overall process, from the core scaffold to a library ready for screening, can be visualized as a branched workflow.

Caption: Workflow for library generation and screening.

Below is a visualization of the key mechanistic cycle for the Buchwald-Hartwig amination, which is central to Strategy 2.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Characterization and Preparation for Screening